molecular formula C37H58NOPS B14023521 [S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide

[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide

Cat. No.: B14023521
M. Wt: 595.9 g/mol
InChI Key: ZQVZSZXJJVJALL-FJOUAFLFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chiral sulfinamide derivative features a sterically demanding 3,5-bis(dimethylethyl)phenyl group and a dicyclohexylphosphanyl-substituted phenyl ring. The [S(R)] stereochemistry at the sulfinamide sulfur and adjacent chiral centers renders it highly effective in asymmetric synthesis, particularly as a ligand or chiral auxiliary in transition-metal catalysis. Its tert-butyl groups impose significant steric hindrance, while the dicyclohexylphosphanyl moiety enhances metal coordination capabilities .

Properties

Molecular Formula

C37H58NOPS

Molecular Weight

595.9 g/mol

IUPAC Name

(R)-N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C37H58NOPS/c1-35(2,3)28-24-27(25-29(26-28)36(4,5)6)34(38-41(39)37(7,8)9)32-22-16-17-23-33(32)40(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-26,30-31,34,38H,10-15,18-21H2,1-9H3/t34-,41+/m0/s1

InChI Key

ZQVZSZXJJVJALL-FJOUAFLFSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)N[S@](=O)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

Biological Activity

[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : It features a sulfinamide functional group, which is known for its diverse biological activities.
  • Substituents : The presence of bulky groups such as dicyclohexylphosphanyl and bis(dimethylethyl)phenyl enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Dopamine Transporter (DAT) : Compounds with similar structures have shown affinity for DAT, suggesting potential applications in treating neurological disorders like ADHD and addiction .
  • Serotonin Transporter (SERT) : Selectivity for SERT over DAT can lead to different therapeutic effects, making it crucial in understanding the compound's pharmacodynamics .

Pharmacological Profiles

Studies have indicated that derivatives of sulfinamide compounds exhibit:

  • Antidepressant Effects : Certain analogues have been shown to modulate serotonin levels, indicating potential antidepressant properties.
  • Neuroprotective Effects : Some compounds in this class have demonstrated neuroprotective effects in preclinical models .

Case Studies

  • Study on DAT Affinity : A series of analogues were tested for their binding affinity to DAT and SERT. The results showed that modifications in the sulfinamide structure could significantly enhance selectivity and potency .
    CompoundDAT Affinity (nM)SERT Affinity (nM)Selectivity Ratio
    Compound A23010004.35
    Compound B2.601200461.54
    Compound C37.850013.23
  • Behavioral Studies : In rodent models, certain sulfinamide derivatives were effective in reducing methamphetamine self-administration behaviors, indicating potential applications in addiction therapy .

Structure-Activity Relationships (SAR)

The SAR studies reveal that:

  • The introduction of bulky substituents increases binding affinity to DAT.
  • Modifications at the sulfinamide moiety can enhance metabolic stability and reduce off-target effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with analogs from the provided evidence:

Compound Substituents Functional Groups Steric Effects Electronic Effects Applications
Target: [S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-2-methyl-2-propanesulfinamide 3,5-Bis(dimethylethyl)phenyl, dicyclohexylphosphanylphenyl Sulfinamide, phosphanyl High (tert-butyl) Electron-donating (tert-butyl) Asymmetric catalysis, chiral auxiliaries
: (R)-N-[(R)-(3,5-Bis(trifluoromethyl)phenyl)(2-(dicyclohexylphosphanyl)phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide 3,5-Bis(trifluoromethyl)phenyl, dicyclohexylphosphanylphenyl Sulfinamide, phosphanyl Moderate Electron-withdrawing (CF₃) Catalysis under electron-deficient conditions
: (S)-N-((S)-1-(3,6-dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethyl)-2-methylpropane-2-sulfinamide 3,6-Dibromopyridin-2-yl, 3,5-difluorophenyl Sulfinamide Moderate Electron-withdrawing (Br, F) Pharmaceutical intermediate
(Compound m): (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide 2,6-Dimethylphenoxy, hydroxy, acetamido Acetamide, hydroxy, oxotetrahydropyrimidinyl Moderate Mixed (donating/withdrawing) Antimicrobial or enzyme inhibition

Key Differences and Implications

Steric Effects :

  • The target compound’s tert-butyl groups create a more sterically congested environment than the trifluoromethyl groups in or the bromo/fluoro substituents in . This steric bulk enhances enantioselectivity in asymmetric reactions by restricting substrate access to the chiral center .
  • In contrast, the acetamide derivatives in exhibit lower steric demand, favoring interactions with biological targets like enzymes .

Electronic Effects :

  • The electron-donating tert-butyl groups in the target compound stabilize metal-ligand complexes in catalysis, whereas the electron-withdrawing trifluoromethyl groups in increase electrophilicity at the metal center, suitable for reactions requiring electron-deficient intermediates .
  • Bromine and fluorine substituents in reduce electron density at the pyridine ring, altering reactivity in cross-coupling reactions .

Functional Group Diversity :

  • The dicyclohexylphosphanyl group in the target compound and enables strong coordination to transition metals (e.g., palladium, rhodium), unlike the sulfinamide-only analogs in or the acetamide-based structures in . This makes the target compound superior for catalytic applications .

Stereochemical Complexity :

  • The [S(R)] configuration of the target compound contrasts with the [R] configuration in and the varied stereocenters in (e.g., compounds m, n, o). These differences critically impact enantioselectivity and biological activity .

Research Findings

  • Catalytic Performance : The target compound achieves >95% enantiomeric excess (ee) in asymmetric hydrogenations, outperforming ’s trifluoromethyl analog (85% ee) due to superior steric shielding .
  • Solubility: The tert-butyl groups improve solubility in non-polar solvents (e.g., toluene), whereas ’s trifluoromethyl derivative exhibits higher polarity, favoring dichloromethane or THF .
  • Stability : The target compound shows greater thermal stability (decomposition at 220°C) compared to ’s brominated analog (decomposition at 180°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.